3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 569.68 g/mol. This compound is categorized under imidazoquinazolines, which are known for their diverse biological activities, including antitumor properties.
The synthesis of 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide typically involves multi-step reactions that incorporate various chemical transformations.
The synthesis may involve the following steps:
The compound features a complex structure characterized by an imidazoquinazoline core with various substituents that enhance its biological activity. The key structural components include:
The structural representation can be described using various notations:
InChI=1S/C31H31N5O4S/c1-3-20...
CC(C(=O)NCC1=CN(C(=O)C2=CN=C(SCC(=O)Nc4ccc(OC)cc4)N3C2=O)C1=O)C(C)=C
The compound can participate in several chemical reactions:
Reactions typically require careful control of temperature and pH to optimize yields and minimize side reactions.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
Experimental studies are necessary to confirm specific interactions and elucidate detailed mechanisms at the molecular level.
Analytical methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are commonly used for characterization.
This compound has potential applications in:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: